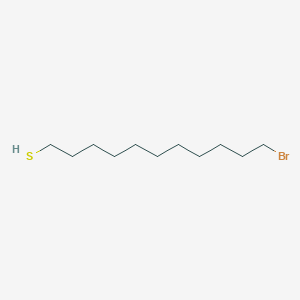

11-Bromo-1-undecanethiol

Description

Properties

IUPAC Name |

11-bromoundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVISLWYYHGTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614404 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116129-34-1 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Bromo-1-undecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Structure, Properties, and Applications in Surface Science

This guide provides a comprehensive technical overview of 11-Bromo-1-undecanethiol (BrUDT), a bifunctional organosulfur compound pivotal in the fields of materials science, nanotechnology, and drug development. We will delve into its core chemical and physical properties, molecular structure, synthesis, and its principal application in the formation of self-assembled monolayers (SAMs) for surface functionalization. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.

Introduction: The Versatility of a Bifunctional Linker

This compound is a linear-chain molecule featuring two distinct terminal functional groups: a thiol (-SH) group at one end and a bromine atom (-Br) at the other, connected by an eleven-carbon alkyl chain.[1] This unique architecture is the source of its scientific utility. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable, covalent-like bond that serves as a robust anchor.[2][3] Simultaneously, the terminal bromine atom provides a reactive site for a wide array of nucleophilic substitution reactions, allowing for the subsequent attachment of other molecules of interest.[4] This dual functionality makes BrUDT an exceptional surface linker, enabling the precise engineering of surface properties for applications ranging from biosensors to advanced materials.[1][5]

Physicochemical and Structural Properties

The reliable application of this compound necessitates a thorough understanding of its fundamental properties. These characteristics dictate its behavior in solution, its handling and storage requirements, and its reactivity.

Core Chemical Identity

-

IUPAC Name: 11-bromoundecane-1-thiol[6]

-

CAS Number: 116129-34-1[7]

-

Molecular Formula: C₁₁H₂₃BrS[7]

-

Molecular Weight: 267.27 g/mol [7]

-

Canonical SMILES: C(CCCCCS)CCCCCBr[6]

-

InChIKey: IKVISLWYYHGTTN-UHFFFAOYSA-N[6]

Physical and Spectroscopic Data

The following table summarizes the key physical properties of this compound. It is important to note that while this data is compiled from reputable sources, experimental values should always be confirmed with a lot-specific certificate of analysis.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Density | 1.128 g/mL at 25 °C | [2][8] |

| Refractive Index (n20/D) | 1.501 | [2][8] |

| Storage Temperature | -20°C | [2][8] |

Spectroscopic Characterization: While specific spectra are dependent on the acquisition conditions and solvent, general characteristics can be expected:

-

¹H NMR: The spectrum would feature a characteristic triplet around 2.5 ppm corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH), and a triplet around 3.4 ppm for the methylene protons adjacent to the bromine atom (-CH₂-Br). The large signal from the central alkyl chain protons would appear as a broad multiplet between 1.2-1.9 ppm. The thiol proton itself may appear as a broad singlet.

-

¹³C NMR: The carbon attached to the thiol group would appear around 24 ppm, while the carbon attached to the bromine would be found further downfield, around 34 ppm. The remaining alkyl chain carbons would resonate in the 28-33 ppm range.

-

FT-IR: Key vibrational bands would include the C-H stretching of the alkyl chain (~2850-2930 cm⁻¹), and a weak S-H stretching band around 2550 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding alkyl halide, 1,11-dibromoundecane, or more commonly from 11-Bromo-1-undecanol. A robust and widely used method for converting an alkyl bromide to a thiol is through the use of thiourea.[1][9][10] This method avoids the common side reaction of sulfide formation that can occur when using hydrosulfide nucleophiles.[1][9]

The process involves two key steps: first, the Sɴ2 reaction of the alkyl bromide with thiourea to form a stable isothiouronium salt intermediate, followed by the hydrolysis of this salt under basic conditions to yield the final thiol.[9][10]

Caption: Synthesis of this compound via the thiourea method.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

11-Bromo-1-undecanol (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (or other suitable solvent)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, for neutralization)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 11-Bromo-1-undecanol and thiourea in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction. Thiourea is used as the sulfur nucleophile because the resulting isothiouronium salt is stable and does not immediately react further, preventing the formation of undesired dialkyl sulfide byproducts.[1][9]

-

-

Hydrolysis:

-

After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux again for 2-3 hours to hydrolyze the isothiouronium salt.

-

Causality: The basic conditions facilitate the hydrolysis of the intermediate salt to the thiolate anion and urea.

-

-

Work-up and Purification:

-

Cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to protonate the thiolate, forming the neutral thiol.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Application: Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of SAMs on gold surfaces.[5] This process creates a dense, highly ordered molecular layer that fundamentally alters the properties of the gold substrate.[11] The terminal bromine atoms of the SAM then serve as anchor points for further chemical modification.

Mechanism of SAM Formation on Gold

The formation of an alkanethiol SAM on a gold surface is a spontaneous process driven by the strong, semi-covalent interaction between sulfur and gold.[2][3] The process can be described in several stages:

-

Chemisorption: When a gold substrate is exposed to a dilute solution of this compound, the thiol headgroups rapidly adsorb onto the surface. This involves an oxidative addition of the S-H bond to the gold, forming a gold-thiolate (Au-S) bond and releasing hydrogen.[2]

-

Nucleation and Growth: Initially, the adsorbed molecules may lie flat on the surface. As surface coverage increases, van der Waals interactions between the long alkyl chains become significant.[12] This lateral interaction forces the molecules to adopt a more upright, tilted orientation, leading to the formation of ordered domains or "islands."[2]

-

Monolayer Ripening: Over time (typically several hours), these domains grow and coalesce, and defects in the packing are annealed out, resulting in a densely packed, quasi-crystalline monolayer.[11]

Caption: Workflow for the formation of a self-assembled monolayer on gold.

Protocol for SAM Preparation on Gold

This protocol is a general guideline. The cleanliness of the environment, glassware, and substrate is paramount for forming high-quality SAMs.[13]

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

200-proof Ethanol (spectroscopic grade)

-

Clean glass or polypropylene container with a sealable cap

-

Tweezers

-

Dry nitrogen or argon gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate. This can be done by sonication in ethanol, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen. For more rigorous cleaning, UV-Ozone treatment or piranha etching (with extreme caution) can be employed immediately before use.

-

Causality: A pristine, contaminant-free gold surface is essential for the formation of a well-ordered monolayer. Any organic residues will compete for surface sites and introduce defects.

-

-

Solution Preparation:

-

Prepare a dilute solution of this compound in ethanol. A typical concentration is 1-10 mM.

-

Causality: A dilute solution ensures controlled adsorption and allows the molecules sufficient time and mobility on the surface to find their lowest energy, ordered state. Ethanol is a common solvent as it is a good solvent for the thiol and readily wets the gold surface.

-

-

Self-Assembly:

-

Using clean tweezers, completely immerse the gold substrate in the thiol solution within a clean container.

-

Minimize the headspace above the solution and backfill the container with an inert gas like nitrogen or argon before sealing.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.[11]

-

Causality: While initial adsorption is fast, a longer immersion time allows for the "ripening" process, where molecules rearrange to minimize defects and maximize packing density, leading to a higher quality SAM.[11] The inert atmosphere minimizes oxidation of the thiol.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution with tweezers.

-

Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[13]

-

Dry the substrate under a gentle stream of dry nitrogen.

-

The functionalized substrate is now ready for subsequent modification reactions at the terminal bromine sites or for surface characterization.

-

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8] It is also potentially harmful to aquatic life with long-lasting effects.[6]

-

Handling: Always handle this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[2][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a powerful molecular tool for the bottom-up fabrication of functional surfaces. Its well-defined structure, predictable reactivity, and ability to form robust, ordered self-assembled monolayers make it an indispensable component in the toolkit of chemists, materials scientists, and nanotechnologists. By understanding its fundamental properties and mastering the protocols for its synthesis and application, researchers can continue to push the boundaries of surface engineering, creating novel platforms for diagnostics, electronics, and targeted drug delivery systems.

References

-

JoVE. (2023, April 30). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]

-

ResearchGate. Figure 3. Schematic representation of SAM formation. [Link]

-

Quora. (2015, February 4). What is the true nature of gold thiol bonds?[Link]

-

PNAS. Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. [Link]

-

Xue, Y., et al. (2014). Quantifying thiol–gold interactions towards the efficient strength control. Nature Communications, 5, 4348. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

PubMed. (2014, July 7). Quantifying thiol-gold interactions towards the efficient strength control. [Link]

-

PubChem. This compound. [Link]

-

Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

-

Pearson+. Thiols can be prepared from the reaction of thiourea with an alky...[Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. [Link]

-

Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold. [Link]

-

ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]

-

The Mrksich Group. self-assembled monolayers of alkanethiolates on gold. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

Sources

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H23BrS | CID 21477418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. jove.com [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. if.tugraz.at [if.tugraz.at]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 11-Bromo-1-undecanethiol in Advanced Research

This guide provides a comprehensive overview of 11-Bromo-1-undecanethiol (BrUDT), a pivotal bifunctional molecule in surface science and nanotechnology. We will delve into its fundamental properties, core applications in forming self-assembled monolayers (SAMs), and its role as a versatile platform for subsequent surface functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced surface modification techniques.

Introduction: The Molecular Architecture of a Versatile Linker

This compound is a bromo-terminated alkanethiol that has become an indispensable tool for modifying material surfaces at the molecular level.[1] Its utility stems from its unique bifunctional structure:

-

Thiol Head Group (-SH): This sulfur-containing group exhibits a strong, specific affinity for noble metal surfaces, most notably gold.[2] This interaction is the driving force for the spontaneous formation of a highly ordered, covalently-bound molecular layer.[3]

-

Alkyl Chain (-C11H22-): The eleven-carbon chain provides a well-defined length and promotes strong van der Waals interactions between adjacent molecules. This intermolecular force is critical for the formation of a densely packed, quasi-crystalline, and stable monolayer.

-

Terminal Bromo Group (-Br): Positioned at the monolayer-environment interface, the bromine atom serves as a reactive handle. It is an excellent leaving group for nucleophilic substitution reactions, enabling a vast array of subsequent chemical modifications.[4]

This molecular design allows researchers to first create a robust, well-defined foundation on a substrate and then precisely engineer the surface chemistry for a specific application.

The Core Application: Formation of Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of self-assembled monolayers. SAMs are single layers of molecules that spontaneously adsorb onto a substrate, creating a highly organized and functional surface.[5]

Mechanism of Assembly on Gold

The process begins when a clean gold substrate is immersed in a dilute solution of this compound, typically in ethanol.[3][6] The sulfur atoms of the thiol groups chemisorb onto the gold surface, forming a strong gold-thiolate (Au-S) bond.[2] This initial binding is followed by a slower organization phase where the alkyl chains align and pack closely together, driven by van der Waals forces, to maximize surface coverage and thermodynamic stability. The result is a dense, oriented monolayer with the bromo-terminated ends pointing away from the surface.

Caption: Spontaneous assembly of this compound on a gold surface.

Post-Assembly Functionalization: A Platform for Surface Engineering

The true power of a BrUDT monolayer lies in its capacity for further chemical transformation. The terminal bromine atom provides a versatile anchor point for attaching a wide range of functional molecules via nucleophilic substitution reactions.[4] This two-step approach (SAM formation followed by functionalization) is a cornerstone of modern surface engineering.

Caption: General workflow for post-assembly modification of a BrUDT SAM.

This strategy enables the creation of surfaces with tailored properties for specific research applications. For example:

-

Amine Functionalization: Reacting the bromo-terminated surface with ammonia or primary amines yields an amine-terminated surface. These surfaces are crucial for the covalent immobilization of proteins, peptides, or DNA through the formation of stable amide bonds.[4]

-

"Click Chemistry" Platforms: The bromine can be substituted with an azide group (e.g., using sodium azide). The resulting azide-terminated surface is primed for highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, a powerful tool for attaching complex biomolecules.

Key Research Applications

The ability to create these well-defined, functionalizable surfaces makes this compound a critical component in numerous research fields.

Biosensor Fabrication

BrUDT is frequently used to construct the foundational layer of highly sensitive and specific biosensors.[7][8] The well-packed alkyl chains of the SAM create a barrier that minimizes non-specific binding of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio. The terminal bromo group allows for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) that specifically bind to the target analyte.[9][10] This platform is adaptable for various detection modalities, including:

-

Electrochemical Biosensors: Where the SAM modifies an electrode surface to control electron transfer and bind recognition elements.[11][12]

-

Optical Biosensors: Such as Surface Plasmon Resonance (SPR) systems, where the SAM provides a controlled surface for monitoring binding events in real-time.[13]

Nanotechnology and Materials Science

In nanotechnology, BrUDT is used to functionalize the surface of gold nanoparticles (GNPs).[1][14] Forming a SAM on a GNP serves several purposes:

-

Stabilization: The monolayer acts as a protective shell, preventing the nanoparticles from aggregating in solution.

-

Biocompatibility: The surface can be modified with biocompatible polymers like polyethylene glycol (PEG) to improve circulation time in biological systems.[15]

-

Targeted Delivery: The reactive terminus allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues for applications in drug delivery and medical imaging.[16]

Fundamental Surface Science

The highly ordered nature of BrUDT SAMs provides an ideal model system for studying fundamental interfacial phenomena. By systematically modifying the terminal group, researchers can precisely control surface properties and investigate their effects on:

-

Wettability and Surface Energy: Studying how different chemical functionalities influence contact angles and liquid interactions.

-

Protein Adsorption: Designing surfaces that either promote or resist the binding of specific proteins, which is critical for developing biocompatible materials and medical implants.[17]

-

Cell Adhesion and Growth: Creating patterned surfaces to guide cell attachment and study cell-surface interactions at the molecular level.

Experimental Protocols & Characterization

To ensure reproducibility and validity, the formation and modification of SAMs must be performed under controlled conditions and thoroughly characterized.

Protocol: Formation of an this compound SAM on Gold

-

Substrate Preparation: Begin with a clean gold substrate. A common and effective cleaning procedure involves immersing the gold surface in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrate copiously with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen gas.

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Use a clean glass container.[6]

-

Immersion: Immerse the freshly cleaned gold substrate into the thiol solution. Ensure the entire surface is submerged.[6]

-

Assembly: Seal the container to minimize exposure to oxygen and contaminants. Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]

-

Rinsing and Drying: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules. Dry the substrate again under a stream of dry nitrogen.

-

Storage: Store the functionalized substrate in a clean, dry environment, such as a desiccator, until further use.[6]

Verifying Monolayer Formation: A Self-Validating System

The quality of the SAM must be confirmed using surface-sensitive analytical techniques. This step is crucial for validating the experimental platform before proceeding with subsequent functionalization or application-based studies.

| Technique | Parameter Measured | Expected Result for a High-Quality BrUDT SAM |

| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A static water contact angle between 90-100°, indicating a relatively hydrophobic surface due to the bromo-terminated alkyl chains. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Presence of Au, S (from the thiol), C (from the alkyl chain), and Br peaks. The absence of contaminants is also confirmed. |

| Ellipsometry | Monolayer Thickness | A uniform thickness of approximately 12-15 Å, consistent with a monolayer of vertically oriented 11-carbon chains. |

| Electrochemical Impedance Spectroscopy (EIS) | Barrier Properties | A significant increase in charge transfer resistance compared to a bare gold electrode, indicating that the dense monolayer effectively blocks redox probes from reaching the electrode surface. |

Conclusion

This compound is more than just a chemical reagent; it is a fundamental building block for molecular-level engineering of surfaces. Its ability to form robust, ordered self-assembled monolayers on gold provides a reliable foundation, while its terminal bromo group offers a gateway to a vast landscape of chemical functionalization. This versatility makes it an invaluable asset in the development of next-generation biosensors, targeted nanotherapeutics, and advanced materials, empowering researchers to precisely control and investigate the complex world of interfacial science.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers from 11-Bromo-1-undecene.

- Scientific Laboratory Supplies. (n.d.). This compound, 99% | 701335-250MG.

- Sigma-Aldrich. (n.d.). This compound 99 | 116129-34-1.

- Sigma-Aldrich. (n.d.). This compound 99 | 116129-34-1.

- Sigma-Aldrich. (n.d.). This compound 99 | 116129-34-1.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 116129-34-1.

- DTIC. (n.d.). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.

- National Institutes of Health. (n.d.). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery.

- International Journal of ChemTech Research. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW.

- Enhancing Material Performance: Surface Modification with 11-Bromo-1-Undecene. (n.d.).

- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.

- RHENIUM BIO SCIENCE. (n.d.). 1-Undecanethiol, 11-bromo- 99%.

- PubChem. (n.d.). This compound | C11H23BrS | CID 21477418.

- ECHEMI. (n.d.). This compound | 116129-34-1, this compound Formula.

- Interchim. (n.d.). Self-Assembled Alkanethiol Monolayers.

- Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization.

- The Mrksich Group. (n.d.). self-assembled monolayers of alkanethiolates on gold.

- National Institutes of Health. (n.d.). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.

- PubChemLite. (n.d.). This compound (C11H23BrS).

- National Institutes of Health. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases.

- Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers.

-

ResearchGate. (2018). Electrochemical behavior of polycrystalline gold electrode modified by thiolated calix[14]arene and undecanethiol. Retrieved from

- MDPI. (2021). Biosensors, Volume 11, Issue 3.

- Queen's University Belfast. (n.d.). Gold nanoparticle surface functionalization: a necessary requirement in the development of novel nanotherapeutics.

- ResearchGate. (2025). Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes.

- Advanced Materials. (2000). Reactions and Reactivity in Self-Assembled Monolayers.

- ACS Publications. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study.

- BenchChem. (2025). Application Notes and Protocols: 10-Bromo-1-aminodecane, Hydrobromide in Biosensor Fabrication.

- National Institutes of Health. (2022). Bio-fabrication of thermozyme-based nano-biosensors: their components and present scenario.

- Frontiers. (n.d.). Surface-modified CMOS biosensors.

- ResearchGate. (2025). Flexible Gold Electrodes with Enhanced Adhesion and Electrochemical Performance via Silane‐Modified PDMS for Bioelectronics.

- MDPI. (n.d.). Recent Advances in the Fabrication and Functionalization of Flexible Optical Biosensors: Toward Smart Life-Sciences Applications.

- ResearchGate. (2025). Electrochemical Properties of a Thiol Monolayers Coated Gold Electrode Modified with Osmium Gel Membrane as Enzyme Sensor.

Sources

- 1. 11-溴-1-十一硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bio-fabrication of thermozyme-based nano-biosensors: their components and present scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Surface-modified CMOS biosensors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Fabrication and Functionalization of Flexible Optical Biosensors: Toward Smart Life-Sciences Applications [mdpi.com]

- 14. This compound 99 116129-34-1 [sigmaaldrich.com]

- 15. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to 11-Bromo-1-undecanethiol: Properties, Synthesis, and Applications in Surface Engineering and Bioconjugation

Introduction: The Unique Utility of a Bifunctional Linker

11-Bromo-1-undecanethiol is a bifunctional long-chain alkanethiol that has emerged as a critical component in the fields of surface chemistry, nanotechnology, and drug development. Its structure, featuring a terminal thiol (-SH) group at one end and a bromo (-Br) group at the other, connected by an eleven-carbon saturated backbone, allows for a versatile two-step surface functionalization strategy. The thiol group provides a robust anchor to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs).[1][2] The terminal bromine then serves as a reactive handle for a wide array of subsequent chemical modifications, enabling the covalent attachment of various molecules of interest.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, and insights into its use for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. This molecule is a liquid at room temperature with a density of approximately 1.128 g/mL.[4][5] Its long alkyl chain contributes to its low volatility and solubility in many organic solvents.

| Property | Value | Reference(s) |

| CAS Number | 116129-34-1 | [4][5][6][7] |

| Molecular Formula | C₁₁H₂₃BrS | [6][7] |

| Molecular Weight | 267.27 g/mol | [4][6][7] |

| Appearance | Liquid | [4] |

| Density | 1.128 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.501 | [4] |

| Storage Temperature | -20°C | [4][5] |

Long-chain alkanethiols like this compound are generally soluble in non-polar organic solvents such as ethanol, chloroform, and toluene, which is a critical consideration for the preparation of solutions for SAM formation.[8][9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from 11-bromo-1-undecanol. This involves the conversion of the terminal alcohol to a better leaving group, followed by nucleophilic substitution with a sulfur-containing reagent. A common and effective method involves the use of thiourea to introduce the thiol group, which minimizes the formation of dialkyl sulfide byproducts that can occur with other sulfur nucleophiles like sodium hydrosulfide.[4][5][6]

Experimental Protocol: Synthesis via Thiourea

Step 1: Conversion of 11-Bromo-1-undecanol to 1,11-Dibromoundecane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11-bromo-1-undecanol (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane.

-

Bromination: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it over ice water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,11-dibromoundecane can be purified by column chromatography on silica gel.

Step 2: Formation of this compound

-

Isothiouronium Salt Formation: Dissolve the purified 1,11-dibromoundecane (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for 12-18 hours. The formation of the S-alkylisothiouronium salt can be monitored by TLC.

-

Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.

-

Acidification and Extraction: Cool the mixture and acidify with dilute hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, should be purified by vacuum distillation or column chromatography.

Caption: Synthesis of this compound from 11-bromo-1-undecanol.

Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of SAMs on gold surfaces. This process is driven by the strong, quasi-covalent bond between the sulfur atom of the thiol and the gold substrate.[1] The long alkyl chains of the molecules then align and pack closely due to van der Waals interactions, resulting in a highly ordered and dense monolayer.

Experimental Protocol: SAM Formation on a Gold Surface

-

Substrate Preparation: Prepare a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer). Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a 1-2 mM solution of this compound in absolute ethanol.

-

Immersion: Immerse the cleaned gold substrate into the thiol solution and leave it undisturbed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate under a gentle stream of nitrogen.

Caption: Workflow for the formation of a self-assembled monolayer.

Surface Functionalization via Nucleophilic Substitution

The terminal bromine on the surface of the this compound SAM is a versatile reactive site for further chemical modification through nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including those with amine, azide, or other functional groups, enabling the tailoring of surface properties for specific applications.[3]

Experimental Protocol: Azide Functionalization of a SAM

This protocol describes the conversion of the terminal bromide of a this compound SAM to an azide group, which is a common precursor for "click" chemistry reactions.

-

Reaction Setup: Place the SAM-coated substrate in a clean, dry reaction vessel.

-

Reagent Solution: Prepare a solution of sodium azide (NaN₃) in anhydrous N,N-dimethylformamide (DMF) at a concentration of approximately 10-20 mM.

-

Reaction: Immerse the substrate in the sodium azide solution and heat the reaction mixture to 60-70 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Rinsing and Drying: After the reaction, remove the substrate and rinse it thoroughly with fresh DMF, followed by ethanol, and finally deionized water to remove any unreacted reagents and solvent. Dry the substrate under a stream of nitrogen.

Caption: Nucleophilic substitution on a bromo-terminated SAM.

Applications in Drug Development and Bioconjugation

The ability to create functionalized surfaces with precise control over the immobilized molecules makes this compound a valuable tool in drug development and bioconjugation.

-

Biosensor Development: SAMs of this compound can be modified to immobilize proteins, antibodies, or nucleic acids for the development of highly sensitive and specific biosensors.[10][11] The ordered nature of the SAM helps to control the orientation and accessibility of the immobilized biomolecules, enhancing their activity.[10]

-

Drug Delivery Systems: The functionalized surfaces can be used to create targeted drug delivery systems. For example, a targeting ligand can be attached to the SAM to direct a drug-loaded nanoparticle to a specific cell type.[12][13]

-

Protein Immobilization and Study: The covalent immobilization of proteins on SAM-coated surfaces allows for the study of protein-protein interactions, enzyme kinetics, and protein stability in a controlled environment.[10]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] It is an irritant to the skin, eyes, and respiratory system.[7] All handling should be performed in a well-ventilated fume hood. Store the compound at -20°C in a tightly sealed container.[4][5]

Conclusion

This compound is a highly versatile molecule that serves as a cornerstone for the creation of functionalized surfaces. Its unique bifunctional nature allows for robust surface anchoring and subsequent chemical modification, opening up a wide range of possibilities in materials science, nanotechnology, and biotechnology. The detailed protocols and information provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this powerful chemical tool in their work.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 99%. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1169.

- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

- Ferretti, S., Paynter, S., Russell, D. A., Sapsford, K. E., & Richardson, D. J. (2000). Self-assembled monolayers: a versatile tool for the formulation of bio-surfaces. Trends in analytical chemistry, 19(9), 530-540.

- Lang, X., & Ju, H. (2018). Bioresponsive drug delivery systems for tumor therapy. Frontiers in Chemistry, 6, 604.

- Torchilin, V. P. (2014). Multifunctional, stimuli-sensitive nanoparticulate systems for drug delivery. Nature reviews Drug discovery, 13(11), 813-827.

- Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167.

- Bain, C. D., & Whitesides, G. M. (1989). A new class of self-assembling molecules and their application in the fabrication of functionalized surfaces. Science, 245(4924), 1335-1340.

- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.

- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in surface science, 65(5-8), 151-257.

- Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers.

- Shi, J., Votruba, A. R., Farokhzad, O. C., & Langer, R. (2010).

- Mura, S., Nicolas, J., & Couvreur, P. (2013). Stimuli-responsive nanocarriers for drug delivery.

Sources

- 1. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Video: Preparation and Reactions of Thiols [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regio- and Chemoselective Immobilization of Proteins on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

11-Bromo-1-undecanethiol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 11-Bromo-1-undecanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Self-Assembly Workhorse

This compound, a bifunctional molecule featuring a terminal thiol (-SH) group and a primary alkyl bromide, is a cornerstone reagent in the fields of nanotechnology and materials science. Its utility lies in the thiol's high affinity for noble metal surfaces, particularly gold, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] The terminal bromide then serves as a versatile chemical handle for subsequent surface functionalization, critical for applications ranging from biosensors to drug delivery platforms.[1]

However, the very properties that make this compound valuable also necessitate a rigorous and informed approach to its handling. Like all low-molecular-weight thiols, it possesses a powerful, pervasive, and unpleasant odor, detectable at extremely low concentrations.[2] Furthermore, it is classified as an irritant to the skin, eyes, and respiratory system.[3] This guide provides a comprehensive framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern its safe handling, decontamination, and disposal.

Section 1: Hazard Identification and Risk Profile

A thorough understanding of the inherent hazards is the foundation of a robust safety protocol. The risk profile of this compound is dominated by its irritant properties and its potent stench, which, while not acutely toxic, can cause significant distress and disruption.

Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for assessing risks such as volatility and planning experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃BrS | [3] |

| Molecular Weight | 267.27 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.128 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.501 | [4] |

| Storage Temperature | −20°C | [4] |

| CAS Number | 116129-34-1 | [3] |

GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.

| GHS Classification | Hazard Statement | Pictogram | Source(s) |

| Skin Irritation, Category 2 | H315 : Causes skin irritation | [1][3] | |

| Eye Irritation, Category 2 | H319 : Causes serious eye irritation | (GHS07) | [1][3] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 : May cause respiratory irritation | [1][3] | |

| Hazardous to the Aquatic Environment, Long-term Hazard, Category 4 | H413 : May cause long lasting harmful effects to aquatic life | None | [1][3] |

Section 2: The Core Principles of Thiol Safety

Effective handling of this compound is predicated on three core principles: Containment , Neutralization , and Personal Protection .

Causality of Hazards

The thiol (-SH) group is the primary source of the compound's notorious odor. Volatile sulfur compounds are detectable by the human nose at parts-per-billion levels, a trait evolved to warn of decaying organic matter.[2] This functional group is also susceptible to oxidation. The alkyl bromide functional group, while less reactive than the thiol, contributes to the overall irritant properties of the molecule.

The Chemistry of Odor Control: Neutralization

The most effective strategy for managing the stench of thiols is oxidative neutralization. A solution of sodium hypochlorite (household bleach) chemically alters the thiol group, converting it into odorless and water-soluble sulfonates, effectively destroying the source of the malodor.[2][5] This principle is the cornerstone of all decontamination and waste-handling procedures.

Section 3: Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for handling this compound, ensuring that each step mitigates the identified risks.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound from preparation through disposal.

Sources

The Solubility of 11-Bromo-1-undecanethiol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 11-Bromo-1-undecanethiol (BrUDT), a critical bifunctional molecule in the field of self-assembled monolayers (SAMs) and surface functionalization. This document is intended for researchers, scientists, and drug development professionals who utilize BrUDT in their work and require a thorough understanding of its behavior in various organic solvents.

Introduction to this compound and its Significance

This compound, with the chemical formula Br(CH₂)₁₁SH, is a long-chain alkanethiol featuring a terminal thiol (-SH) group and a terminal bromo (-Br) group.[1][2] This unique structure allows for the thiol group to anchor to noble metal surfaces, such as gold, forming a highly ordered self-assembled monolayer. The exposed bromo- group then provides a reactive site for subsequent chemical modifications. This versatility makes this compound a valuable building block in the fabrication of biosensors, drug delivery platforms, and specialized coatings.[2]

The ability to form high-quality SAMs is intrinsically linked to the solubility of the precursor molecule in the chosen solvent. A suitable solvent must not only dissolve the alkanethiol but also facilitate the delicate process of self-assembly on the substrate. Therefore, a comprehensive understanding of the solubility of this compound is paramount for achieving reproducible and well-defined surface modifications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃BrS | [1][3] |

| Molecular Weight | 267.27 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.501 | [1][4] |

| Storage Temperature | -20°C | [1][4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[5] For this compound, its solubility is a balance between the nonpolar alkyl chain and the polar thiol and bromo functional groups.

The long eleven-carbon alkyl chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. The thiol (-SH) group, while weakly polar, can participate in hydrogen bonding. The bromo (-Br) group is polar and contributes to the overall polarity of the molecule.

Based on these structural features, we can predict the solubility of this compound in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain suggests good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents should be able to dissolve this compound due to dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The thiol group's ability to act as a weak hydrogen bond donor and the overall polarity of the molecule suggest solubility in these solvents. Indeed, ethanol is a commonly used solvent for preparing solutions of long-chain alkanethiols for SAM formation.[6][7]

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Intermolecular forces governing the solubility of this compound.

Known Solubility Data

| Solvent | Solubility | Application Context | Source |

| Ethanol | Soluble | Preparation of solutions for forming self-assembled monolayers on gold surfaces. | [6][7] |

The common use of ethanol highlights its effectiveness in dissolving long-chain alkanethiols for surface modification applications.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility in a specific solvent, experimental determination is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the experimental determination of solubility.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solute to settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Conclusion

While quantitative solubility data for this compound is not extensively published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The established use of ethanol for forming SAMs confirms its solubility in polar protic solvents. For applications demanding precise solubility values in other solvents, the provided experimental protocol offers a robust and reliable method for determination. A thorough understanding and, when necessary, experimental verification of solubility are critical for the successful application of this compound in advanced materials and surface science research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 11-Bromo-1-undecene. [Link]

-

Experiment 2 Determination of Solubility Class. [Link]

-

Experiment 1 Determination of Solubility Class. [Link]

- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (2005). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters,. pi.*,. alpha., and. beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of organic chemistry, 48(17), 2877-2887.

-

Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of alkanethiols on gold: a review on the problems and prospects. Chemical Society Reviews, 39(5), 1805-1834.

-

A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. ResearchGate. [Link]

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1169.

- Guha, R. (2007). Organic solvent solubility data book.

Sources

- 1. This compound 99 116129-34-1 [sigmaaldrich.com]

- 2. 11-溴-1-十一硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C11H23BrS | CID 21477418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Spectroscopic data (NMR, IR, Mass Spec) of 11-Bromo-1-undecanethiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 11-Bromo-1-undecanethiol

Abstract

This compound (C₁₁H₂₃BrS) is a bifunctional organic molecule of significant interest in materials science and nanotechnology, primarily for its role in forming self-assembled monolayers (SAMs) on various substrates. The terminal thiol (-SH) group provides a strong anchor to surfaces like gold, while the terminal bromo (-Br) group offers a versatile site for subsequent chemical modifications. Accurate structural verification and purity assessment are paramount for ensuring reproducible and reliable performance in these applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data, offering a holistic framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of an eleven-carbon alkyl chain functionalized with a thiol group at one terminus (C1) and a bromine atom at the other (C11).

Structure: Br—(CH₂)₁₁—SH

This bifunctional nature dictates its spectroscopic signature. NMR spectroscopy will elucidate the specific proton and carbon environments along the alkyl chain. IR spectroscopy will confirm the presence of the key S-H and C-Br functional groups. Mass spectrometry will verify the overall molecular mass and confirm the presence of bromine through its characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of nuclei within a molecule.

Theoretical Basis

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are based on the absorption of radiofrequency energy by atomic nuclei in the presence of a strong external magnetic field.[2]

-

Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms, like bromine, "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[2]

-

Multiplicity (Splitting): The splitting of a ¹H NMR signal into multiple peaks (e.g., triplet, quartet) is caused by the influence of neighboring protons (spin-spin coupling) and provides information about atomic connectivity.[1]

Data Interpretation & Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons adjacent to the sulfur and bromine atoms, and a large, overlapping signal for the central methylene groups of the alkyl chain.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H S-CH₂- | ~1.35 | Triplet (t) | 1H | The thiol proton signal is a triplet due to coupling with the adjacent CH₂ group. |

| HS-CH₂ - | ~2.52 | Quartet (q) | 2H | These protons are adjacent to the thiol group. The signal is a quartet due to coupling with both the thiol proton and the next methylene group. |

| -CH₂ -(CH₂)₇-CH₂ - | ~1.25 - 1.45 | Multiplet (m) | 16H | The protons of the eight central methylene groups are in similar chemical environments, resulting in a large, overlapping multiplet. |

| -CH₂-CH₂ -CH₂-Br | ~1.85 | Multiplet (m) | 2H | Protons on C10, adjacent to the CH₂Br group. Their signal is shifted slightly downfield. |

| -CH₂ -Br | ~3.41 | Triplet (t) | 2H | Protons on C11, deshielded by the highly electronegative bromine atom, resulting in a significant downfield shift. The signal is a triplet due to coupling with the adjacent CH₂ group. |

Note: Predicted chemical shifts are based on analogous structures like 11-bromo-1-undecanol and standard chemical shift tables. Actual values may vary slightly based on solvent and instrument.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| HS-C H₂- | ~24.5 | The C1 carbon attached to the thiol group. |

| -C H₂-Br | ~34.0 | The C11 carbon attached to the bromine atom, shifted downfield due to the halogen's electronegativity. |

| -CH₂-C H₂-CH₂-Br | ~32.8 | The C10 carbon adjacent to the C-Br carbon. |

| HS-CH₂-C H₂- | ~34.1 | The C2 carbon adjacent to the C-SH carbon. |

| Interior -(C H₂)₇- | ~28.2 - 29.5 | The remaining seven methylene carbons in the center of the chain, which typically appear as a cluster of closely spaced signals. |

Note: Data referenced from public databases for this compound.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), using a glass pipette. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[2][5]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This prevents magnetic field distortions.[5]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[6] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

Specific covalent bonds (e.g., O-H, C=O, S-H) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[7] An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, with absorptions appearing as downward peaks.

Data Interpretation & Analysis

For this compound, the key diagnostic absorptions are from the S-H, C-H, and C-Br bonds.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |

| S-H Stretch | 2600 - 2550 | Weak, Sharp | Thiol (-SH) |

| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp | Alkane (-CH₂) |

| C-H Bend | 1465 - 1375 | Medium | Alkane (-CH₂) |

| C-Br Stretch | 650 - 550 | Medium-Strong | Alkyl Bromide (-CH₂Br) |

Source: Based on standard IR absorption tables.[8][9][10] The presence of a weak but sharp peak around 2550 cm⁻¹ is a clear indicator of the thiol group, while the strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl backbone. The C-Br stretch appears in the fingerprint region and confirms the presence of the terminal halogen.

Experimental Protocol: IR Analysis (Neat Liquid)

This compound is a liquid at room temperature, making the neat thin-film method ideal.

-

Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. These materials are used because they are transparent to infrared radiation.[11] Handle them by the edges to avoid transferring moisture or oils.

-

Sample Application: Place a single drop of this compound onto the center of one salt plate.[12][13]

-

Film Formation: Place the second salt plate on top of the first and gently rotate them together to spread the liquid into a thin, uniform film.[11][14]

-

Data Acquisition: Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty chamber should be run first and automatically subtracted.[15]

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent damage from atmospheric moisture.[12]

Workflow for IR Analysis

Caption: Workflow for IR analysis of a liquid sample via the thin-film method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer further structural clues.

Theoretical Basis

In a mass spectrometer, molecules are first ionized, creating charged particles. Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[16][17][18] The key diagnostic feature for a bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two peaks in the mass spectrum for every bromine-containing ion: the molecular ion (M) and an M+2 peak of nearly equal intensity.[19]

Data Interpretation & Analysis

Molecular Ion Peak

The molecular formula is C₁₁H₂₃BrS.

-

Calculated Monoisotopic Mass (with ⁷⁹Br): 266.07 g/mol .

-

Calculated Monoisotopic Mass (with ⁸¹Br): 268.07 g/mol .

Therefore, in the mass spectrum, we expect to see two major peaks for the molecular ion:

-

[M+H]⁺: at m/z 267.07 (corresponding to the ⁷⁹Br isotope)

-

[M+2+H]⁺: at m/z 269.07 (corresponding to the ⁸¹Br isotope)

The relative intensity of these two peaks will be approximately 1:1, which is a definitive confirmation of the presence of a single bromine atom.

Fragmentation Pattern

While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for long-chain alkyl halides and thiols include:

-

Loss of H₂S: [M - H₂S]⁺

-

Loss of Br•: [M - Br]⁺ (cleavage of the C-Br bond)[19]

-

Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the sulfur or bromine atom.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂), characteristic of long alkyl chains.[20]

| Ion | Expected m/z | Description |

| [C₁₁H₂₃S]⁺ | 187.15 | Loss of the bromine radical (Br•) from the molecular ion. |

| [C₁₁H₂₁BrS]⁺ | 265.06 | Loss of H₂ from the molecular ion. |

| Isotopic Molecular Ions | 267.07 / 269.07 | Protonated molecular ions showing the characteristic 1:1 bromine isotopic pattern. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21]

-

Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[22]

-

Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions ([M+H]⁺).[18]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio and detected.

Workflow for ESI-MS Analysis

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. For this compound, the integrated analysis proceeds as follows:

-

IR spectroscopy provides the initial functional group confirmation. The observation of S-H, C-H (sp³), and C-Br stretches confirms the presence of the key chemical moieties.

-

Mass spectrometry establishes the molecular formula. The [M+H]⁺ and [M+2+H]⁺ peaks at m/z 267/269 provide the exact molecular weight and unambiguously confirm the presence of one bromine atom.[4]

-

NMR spectroscopy assembles the final structure. ¹H and ¹³C NMR identify the specific carbon and proton environments, confirming the 11-carbon linear chain and placing the thiol group at one end and the bromine atom at the other, based on the distinct chemical shifts of the α-carbons and α-protons. The integration in the ¹H NMR spectrum verifies the proton count for each part of the molecule.

Together, these three techniques provide a self-validating system, delivering an unequivocal confirmation of the structure and purity of this compound, which is essential for its application in advanced materials and surface science.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Kwiecień, A., & Ligor, T. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 995-1010.

- IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder.

- This compound. (n.d.). PubChem.

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

- Procedure for preparing a liquid sample for infrared examination. (n.d.). Study.com.

- Electrospray ionization. (n.d.). Wikipedia.

- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.

- The 1H-NMR experiment. (2022). Chemistry LibreTexts.

- How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

- A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010). Wiley-VCH.

- Electrospray Ionization. (n.d.). Creative Proteomics.

- Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh.

- How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. (n.d.). Kintek Solution.

- 11-Bromo-1-undecanol. (n.d.). PubChem.

- This compound 99%. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 11-Bromo-1-undecene. (n.d.). PubChem.

- This compound. (n.d.). ECHEMI.

- Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.

- 11-Bromo-1-undecanol(1611-56-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- IR Absorption Table. (n.d.). Michigan State University.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep.

- IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press.

- 11-Bromo-1-undecene 95%. (n.d.). Sigma-Aldrich.

- This compound 99%. (n.d.). Sigma-Aldrich.

- 1-Undecanethiol. (n.d.). PubChem.

- Undecane, 1-bromo-. (n.d.). NIST WebBook.

- Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry.

- 1-Bromohexane(111-25-1) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 11-Bromo-1-undecanol(1611-56-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C11H23BrS | CID 21477418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. kindle-tech.com [kindle-tech.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. homework.study.com [homework.study.com]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Linchpin for Advanced Surface Functionalization

An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Commercial Suppliers, Purity Grades, and Application-Critical Insights

This compound, with the chemical formula Br(CH₂)₁₁SH, is a bifunctional organosulfur molecule that has become indispensable in the fields of nanotechnology, materials science, and drug development.[1][2] Its strategic importance lies in its ability to spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1][3] The thiol (-SH) group serves as a robust anchor to the substrate, while the terminal bromo (-Br) group provides a versatile reactive handle for the subsequent covalent attachment of a vast array of molecules, including peptides, DNA, and therapeutic agents.[4]

The perfection of the SAM is paramount. For researchers developing sensitive biosensors, creating biocompatible coatings for medical implants, or designing targeted drug delivery systems, the quality of the initial monolayer dictates the performance, reproducibility, and reliability of the final application.[5] Consequently, the purity of the foundational this compound is not a trivial detail but a critical parameter that warrants rigorous scrutiny. This guide provides an in-depth analysis of the commercial landscape for this reagent, the significance of its purity grades, and the essential protocols for its verification and handling to ensure experimental success.

Section 1: Commercial Availability and Purity Grades